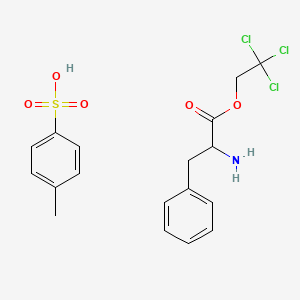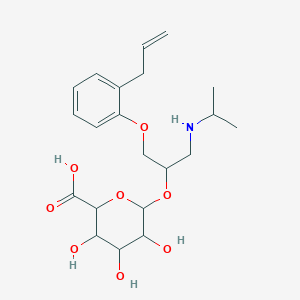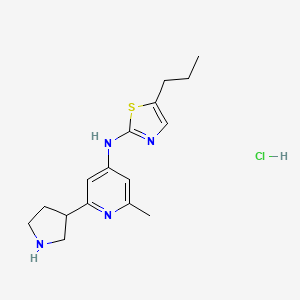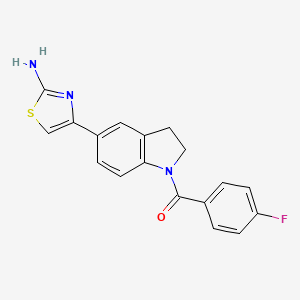
3-Bromo-2-fluoroisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoroisonicotinaldehyde: is an organic compound with the molecular formula C6H3BrFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by bromine and fluorine atoms, respectively
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-2-fluorisonicotinaldehyd beinhaltet typischerweise die Bromierung und Fluorierung von Isonicotinaldehyd. Eine gängige Methode beinhaltet die Verwendung von Brom und einem Fluorierungsmittel unter kontrollierten Bedingungen, um das gewünschte Substitutionsschema am Pyridinring zu erreichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Brom-2-fluorisonicotinaldehyd kann mehrstufige Prozesse umfassen, die von leicht verfügbaren Vorprodukten ausgehen. Der Prozess beinhaltet im Allgemeinen:
Nitrierung: von m-Fluorbenzotrifluorid.
Bromierung: unter Verwendung von Schwefelsäure und Dibromhydantoin.
Reduktion: mit Essigsäure oder Ammoniumchlorid als Katalysator.
Deaminierung: in Hypophosphorsäure.
Trennung: und Hydrolyse zur Gewinnung des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Brom-2-fluorisonicotinaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in entsprechende Säuren oder andere oxidierte Formen.
Reduktion: Bildung von Alkoholen oder anderen reduzierten Derivaten.
Substitution: Halogenaustausch oder Substitution mit anderen funktionellen Gruppen.
Gängige Reagenzien und Bedingungen:
Oxidation: Wird oft mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt.
Reduktion: Beinhaltet typischerweise Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie N-Bromsuccinimid (NBS) zur Bromierung oder andere Halogenierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie: 3-Brom-2-fluorisonicotinaldehyd wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Sein einzigartiges Substitutionsschema macht es wertvoll für den Aufbau heterocyclischer Verbindungen.
Biologie und Medizin: In der pharmazeutischen Chemie wird diese Verbindung auf ihr Potenzial als Baustein bei der Entwicklung von Arzneimitteln untersucht. Ihre Derivate können biologische Aktivität aufweisen, was sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht.
Industrie: In der Industrie wird 3-Brom-2-fluorisonicotinaldehyd bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien verwendet .
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-2-fluorisonicotinaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann die Verbindung beispielsweise bei Halogenierungsreaktionen eine alpha-Halogenierung eingehen, bei der die Brom- und Fluoratome an der Bildung reaktiver Zwischenprodukte beteiligt sind. Diese Zwischenprodukte können je nach Reaktionsbedingungen zu verschiedenen Produkten weiterreagieren .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound may undergo alpha halogenation, where the bromine and fluorine atoms participate in the formation of reactive intermediates. These intermediates can further react to form various products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2-Brom-3-fluorisonicotinaldehyd
- 3-Brom-2-hydroxyisonicotinaldehyd
- 3-Brom-2-chlorisonicotinaldehyd
Vergleich: 3-Brom-2-fluorisonicotinaldehyd ist durch das Vorhandensein von sowohl Brom- als auch Fluoratomen am Pyridinring einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften, wie erhöhte Reaktivität und das Potenzial zur Bildung verschiedener Derivate. Im Vergleich zu seinen Analogen erhöht das Fluoratom die Stabilität und die elektronenziehenden Effekte der Verbindung, was es zu einem wertvollen Zwischenprodukt in verschiedenen synthetischen Anwendungen macht .
Eigenschaften
Molekularformel |
C6H3BrFNO |
|---|---|
Molekulargewicht |
204.00 g/mol |
IUPAC-Name |
3-bromo-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
InChI-Schlüssel |
BGHGWLSGUBXJMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)
